N-allyl-5-iodofuran-2-carboxamide
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Overview
Description
N-allyl-5-iodofuran-2-carboxamide is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of an iodine atom at the 5-position of the furan ring and an allyl group attached to the nitrogen atom of the carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-5-iodofuran-2-carboxamide typically involves the iodination of a furan derivative followed by the introduction of the allyl group. One common method involves the reaction of 5-iodofuran-2-carboxylic acid with allylamine under appropriate conditions to form the desired carboxamide. The reaction is usually carried out in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-allyl-5-iodofuran-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The furan ring can be oxidized or reduced under specific conditions, leading to different derivatives.
Addition Reactions: The allyl group can participate in addition reactions, such as hydroboration or epoxidation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used to replace the iodine atom.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Addition: Hydroboration can be carried out using borane-THF complex, while epoxidation can be achieved using m-chloroperbenzoic acid.
Major Products Formed
Substitution: Products like N-allyl-5-azidofuran-2-carboxamide or N-allyl-5-thiocyanatofuran-2-carboxamide.
Oxidation: Products like N-allyl-5-iodofuran-2-carboxylic acid.
Reduction: Products like N-allyl-5-iodofuran-2-methanol.
Addition: Products like this compound borane complex or this compound epoxide.
Scientific Research Applications
N-allyl-5-iodofuran-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, potentially leading to new therapeutic agents.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It can be used to study the interactions of furan derivatives with biological targets, providing insights into their mechanism of action.
Industrial Chemistry: It can serve as an intermediate in the synthesis of more complex molecules used in various industrial applications.
Mechanism of Action
The mechanism of action of N-allyl-5-iodofuran-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets through hydrogen bonding, hydrophobic interactions, or covalent bonding. The presence of the iodine atom and the allyl group can influence its binding affinity and specificity towards certain enzymes or receptors. The furan ring can also participate in π-π stacking interactions with aromatic residues in proteins, enhancing its binding properties.
Comparison with Similar Compounds
Similar Compounds
- N-allyl-5-bromofuran-2-carboxamide
- N-allyl-5-chlorofuran-2-carboxamide
- N-allyl-5-fluorofuran-2-carboxamide
Uniqueness
N-allyl-5-iodofuran-2-carboxamide is unique due to the presence of the iodine atom, which can significantly affect its reactivity and interactions compared to its bromine, chlorine, or fluorine counterparts. The larger atomic radius and higher polarizability of iodine can lead to different electronic and steric effects, influencing the compound’s chemical behavior and biological activity.
Properties
IUPAC Name |
5-iodo-N-prop-2-enylfuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8INO2/c1-2-5-10-8(11)6-3-4-7(9)12-6/h2-4H,1,5H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCOIZOVYMMGOGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CC=C(O1)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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